N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13633735
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24Cl2N2 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13;;/h3-5,10,13,15H,6-9,11H2,1-2H3;2*1H |
| Standard InChI Key | MHJMRUDFIZCETI-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |
| Canonical SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
N,N-Dimethyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine dihydrochloride. Its structure consists of a phenyl ring substituted at the 3-position with a piperidin-4-yl group and a dimethylaminomethyl moiety (Fig. 1). The dihydrochloride salt form enhances solubility and stability, making it preferable for experimental applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 291.3 g/mol | |
| CAS Number | 2244087-73-6 | |
| SMILES | CN(C)CC1=CC(=CC=C1)C2CCNCC2.Cl.Cl | |
| InChIKey | MHJMRUDFIZCETI-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence involving:
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Formation of the piperidine-phenyl backbone: Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a protected piperidin-4-yl group (e.g., Boc-piperidin-4-yl) .
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Reductive amination: Reaction of the resulting aldehyde intermediate with dimethylamine in the presence of sodium cyanoborohydride (NaBHCN) to introduce the dimethylaminomethyl group .
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DME, 90°C | 65–75% |
| Reductive Amination | NaBHCN, MeOH, rt, 12 h | 80–85% |
| Hydrochlorination | HCl (g), EtO, 0°C | >95% |
Industrial-Scale Production
Continuous flow reactors are employed to enhance mixing and temperature control during the reductive amination step, achieving >90% conversion with reduced reaction times (2–4 h vs. 12 h batch) . Critical parameters include:
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Solvent choice: Methanol or ethanol for optimal solubility.
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Stoichiometry: 1.2 equivalents of NaBHCN to minimize side reactions .
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Purification: Silica gel chromatography (eluent: CHCl/MeOH 50:1) followed by recrystallization from ethanol/water .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents:
Crystallographic Data
Biological Activity and Applications
Industrial Applications
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